molecular formula C15H21NO2 B11646509 3-Phenylpropyl pyrrolidin-1-ylacetate

3-Phenylpropyl pyrrolidin-1-ylacetate

Cat. No.: B11646509
M. Wt: 247.33 g/mol
InChI Key: DIWSCHGCFLMEAP-UHFFFAOYSA-N
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Description

3-Phenylpropyl 2-(pyrrolidin-1-yl)acetate is a chemical compound that features a pyrrolidine ring and a phenylpropyl groupThe presence of the pyrrolidine ring, a versatile scaffold, enhances its biological activity and pharmacological potential .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-phenylpropyl 2-(pyrrolidin-1-yl)acetate typically involves the reaction of 3-phenylpropyl bromide with pyrrolidine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods: In an industrial setting, the production of 3-phenylpropyl 2-(pyrrolidin-1-yl)acetate may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems ensures consistent quality and scalability of the production process .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Palladium on carbon, hydrogen gas

    Substitution: Thionyl chloride, sodium hydride

Major Products:

Scientific Research Applications

3-Phenylpropyl 2-(pyrrolidin-1-yl)acetate has been explored for various scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.

    Medicine: Studied for its potential therapeutic effects, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-phenylpropyl 2-(pyrrolidin-1-yl)acetate involves its interaction with specific molecular targets and pathways. The pyrrolidine ring allows the compound to bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, contributing to its biological effects .

Properties

Molecular Formula

C15H21NO2

Molecular Weight

247.33 g/mol

IUPAC Name

3-phenylpropyl 2-pyrrolidin-1-ylacetate

InChI

InChI=1S/C15H21NO2/c17-15(13-16-10-4-5-11-16)18-12-6-9-14-7-2-1-3-8-14/h1-3,7-8H,4-6,9-13H2

InChI Key

DIWSCHGCFLMEAP-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CC(=O)OCCCC2=CC=CC=C2

Origin of Product

United States

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